methyl 4-{[7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE is a complex organic compound that belongs to the class of chromen-3-yl derivatives. This compound is notable for its unique structure, which includes a trifluoromethyl group, a piperazine moiety, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE typically involves multiple steps. One common approach is the condensation of 7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl derivatives with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen-3-yl structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also contain a benzopyran moiety and are known for their diverse biological properties.
Uniqueness
METHYL 4-[(7-HYDROXY-8-{[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL}-4-OXO-2-(TRIFLUOROMETHYL)CHROMEN-3-YL)OXY]BENZOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
Properties
Molecular Formula |
C25H25F3N2O7 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H25F3N2O7/c1-35-24(34)15-2-4-16(5-3-15)36-22-20(33)17-6-7-19(32)18(21(17)37-23(22)25(26,27)28)14-30-10-8-29(9-11-30)12-13-31/h2-7,31-32H,8-14H2,1H3 |
InChI Key |
IEUCHFLMWGXCFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F |
Origin of Product |
United States |
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